(5Z)-5-(5-bromo-2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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Description
Scientific Research Applications
Medicinal Chemistry and Biological Potential
The 1,3-thiazolidin-4-one nucleus and its functionalized derivatives, including glitazones, rhodanines, and pseudothiohydantoins, are recognized for their substantial pharmacological relevance. These compounds are integral to several commercial pharmaceuticals due to their potential activities against various diseases. The synthesis and study of these nuclei began in the mid-nineteenth century, highlighting their longstanding importance in medicinal chemistry. The advancements in synthetic methodologies have facilitated the exploration of their structural and biological properties, leading to significant discoveries in green chemistry approaches for their production. The environmental consciousness driven by the evident depletion of Earth's resources underscores the need for sustainable practices in synthesizing these compounds. The biological potential of the 1,3-thiazolidin-4-one nucleus extends across a range of pharmacological activities, promising a future rich in medicinal chemistry innovations (Santos, Jones Junior, & Silva, 2018).
Recent Scientific Studies on Biological Activities
Recent studies have shed light on the diverse biological activities of thiazolidin-4-ones, focusing on their antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on the molecules significantly impacts their biological activity, offering insights for the optimization of thiazolidin-4-one derivatives as efficient drug agents. This research aids in the rational design of new small molecules with biological activity, especially among thiazolidin-4-ones, highlighting the scaffold's versatility and potential in drug development (Mech, Kurowska, & Trotsko, 2021).
properties
IUPAC Name |
(5Z)-5-[(5-bromo-2,3-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3S2/c1-16-8-5-7(13)3-6(10(8)17-2)4-9-11(15)14-12(18)19-9/h3-5H,1-2H3,(H,14,15,18)/b9-4- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXHFVSXLQIMCW-WTKPLQERSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C=C2C(=O)NC(=S)S2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)/C=C\2/C(=O)NC(=S)S2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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